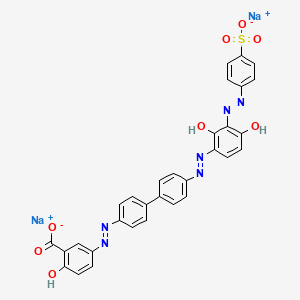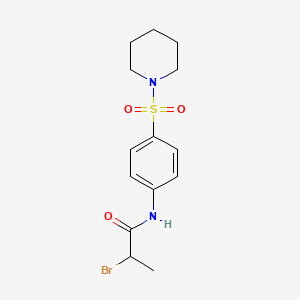
Sitagliptin FP impurity A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-[[®-4-Oxo-4-[3-(trifluorometil)-5,6-dihidro-[1,2,4]triazolo[4,3-a]pirazin-7(8H)-il]-1-(2,4,5-trifluorofenil)butan-2-il]amino]succínico es un complejo compuesto orgánico conocido por su estructura química única y aplicaciones potenciales en diversos campos científicos. Este compuesto presenta un grupo trifluorometilo, un anillo triazolopirazina y una unidad de ácido succínico, lo que lo convierte en un tema de interés para la investigación en química, biología y medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 2-[[®-4-Oxo-4-[3-(trifluorometil)-5,6-dihidro-[1,2,4]triazolo[4,3-a]pirazin-7(8H)-il]-1-(2,4,5-trifluorofenil)butan-2-il]amino]succínico típicamente involucra múltiples pasos, incluyendo la formación del anillo triazolopirazina y la introducción del grupo trifluorometilo. Las rutas sintéticas comunes pueden incluir:
Formación del anillo triazolopirazina: Este paso a menudo involucra reacciones de ciclización utilizando precursores apropiados bajo condiciones controladas.
Introducción del grupo trifluorometilo: Esto se puede lograr a través de reacciones de sustitución nucleofílica utilizando agentes trifluorometilantes.
Acoplamiento con ácido succínico: El paso final involucra acoplar el intermedio con ácido succínico en condiciones adecuadas para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas para la síntesis a gran escala, asegurando un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y el uso de catalizadores avanzados pueden emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 2-[[®-4-Oxo-4-[3-(trifluorometil)-5,6-dihidro-[1,2,4]triazolo[4,3-a]pirazin-7(8H)-il]-1-(2,4,5-trifluorofenil)butan-2-il]amino]succínico puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales, alterando potencialmente las propiedades del compuesto.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (por ejemplo, cloro, bromo) y los nucleófilos (por ejemplo, aminas, tioles) se emplean comúnmente.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
El Ácido 2-[[®-4-Oxo-4-[3-(trifluorometil)-5,6-dihidro-[1,2,4]triazolo[4,3-a]pirazin-7(8H)-il]-1-(2,4,5-trifluorofenil)butan-2-il]amino]succínico tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Puede servir como una sonda para investigar vías e interacciones biológicas.
Industria: Las propiedades únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Ácido 2-[[®-4-Oxo-4-[3-(trifluorometil)-5,6-dihidro-[1,2,4]triazolo[4,3-a]pirazin-7(8H)-il]-1-(2,4,5-trifluorofenil)butan-2-il]amino]succínico involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-[[®-4-Oxo-4-[3-(trifluorometil)-5,6-dihidro-[1,2,4]triazolo[4,3-a]pirazin-7(8H)-il]-1-(2,4,5-trifluorofenil)butan-2-il]amino]succínico: comparte similitudes con otros compuestos que contienen anillos triazolopirazina y grupos trifluorometilo.
Unicidad
- La combinación única de grupos funcionales y la disposición específica de átomos en el Ácido 2-[[®-4-Oxo-4-[3-(trifluorometil)-5,6-dihidro-[1,2,4]triazolo[4,3-a]pirazin-7(8H)-il]-1-(2,4,5-trifluorofenil)butan-2-il]amino]succínico lo distingue de otros compuestos similares. Esta singularidad contribuye a sus distintas propiedades químicas y biológicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
IUPAC Name |
2-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6N5O5/c21-11-6-13(23)12(22)4-9(11)3-10(27-14(18(35)36)7-17(33)34)5-16(32)30-1-2-31-15(8-30)28-29-19(31)20(24,25)26/h4,6,10,14,27H,1-3,5,7-8H2,(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIOBAOATSWLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
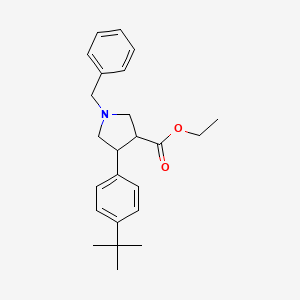

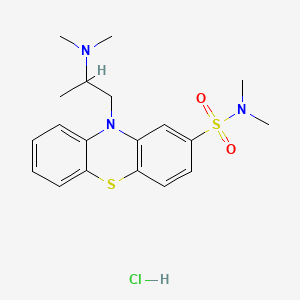
![(2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303065.png)
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
![(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12303084.png)
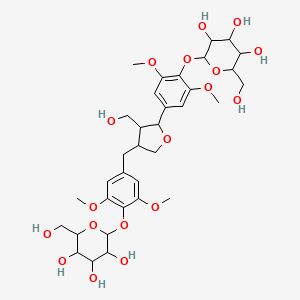
![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)

